molecular formula C11H13BrO5 B11046584 1-(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)ethanol

1-(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)ethanol

Cat. No.: B11046584
M. Wt: 305.12 g/mol
InChI Key: WNHIFIKULYRMAT-UHFFFAOYSA-N
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Description

1-(6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL is an organic compound characterized by the presence of a bromine atom, two methoxy groups, and a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL typically involves the bromination of a precursor compound followed by the introduction of the ethanol group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the desired position on the benzodioxole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

1-(6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: The major products include 1-(6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ALDEHYDE and 1-(6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-CARBOXYLIC ACID.

    Reduction: The major product is 1-(6-HYDRO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL.

    Substitution: The major products depend on the nucleophile used, such as 1-(6-AMINO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL.

Scientific Research Applications

1-(6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-CHLORO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL
  • 1-(6-FLUORO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL
  • 1-(6-IODO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL

Uniqueness

1-(6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly valuable in certain applications.

Properties

Molecular Formula

C11H13BrO5

Molecular Weight

305.12 g/mol

IUPAC Name

1-(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)ethanol

InChI

InChI=1S/C11H13BrO5/c1-5(13)6-7(12)9(15-3)11-10(8(6)14-2)16-4-17-11/h5,13H,4H2,1-3H3

InChI Key

WNHIFIKULYRMAT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C2=C(C(=C1Br)OC)OCO2)OC)O

Origin of Product

United States

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